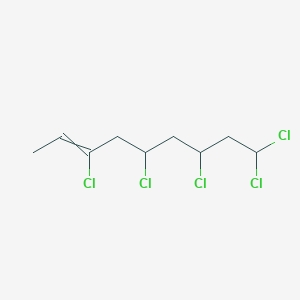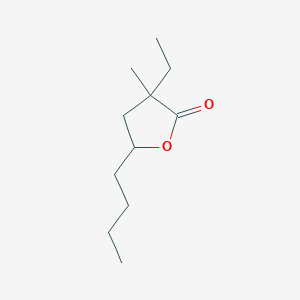
5-Butyl-3-ethyl-3-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-3-ethyl-3-methyloxolan-2-one is an organic compound with the molecular formula C11H20O2. It belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is known for its unique structural features, which include butyl, ethyl, and methyl substituents attached to the oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3-ethyl-3-methyloxolan-2-one can be achieved through various organic synthesis techniques. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of butyl ethyl ketone with a suitable diol in the presence of an acid catalyst can lead to the formation of the oxolane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-3-ethyl-3-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The substituents on the oxolane ring can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-Butyl-3-ethyl-3-methyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Butyl-3-ethyl-3-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Butyl-5-ethyl-3-methyloxolan-2-one
- 5-Butyl-5-ethyl-3-methyldihydro-2(3H)-furanone
- 5-Butyl-5-ethyl-3-methyl-tetrahydrofuran-2-one
Uniqueness
5-Butyl-3-ethyl-3-methyloxolan-2-one is unique due to its specific substitution pattern on the oxolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
62453-17-2 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
5-butyl-3-ethyl-3-methyloxolan-2-one |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-9-8-11(3,5-2)10(12)13-9/h9H,4-8H2,1-3H3 |
InChI Key |
QHZTURBLJWWROA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(C(=O)O1)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



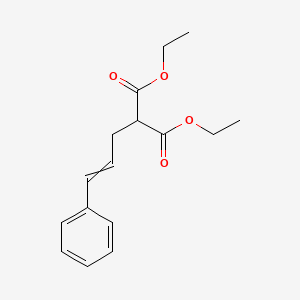
![1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane](/img/structure/B14521011.png)

![3-Methyl-5-nitronaphtho[1,2-B]thiophene](/img/structure/B14521040.png)
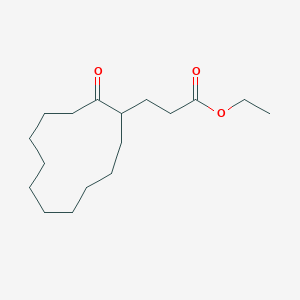

![Acetic acid, 2-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl]amino]phenyl]hydrazide](/img/structure/B14521060.png)
![4,4'-{[6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B14521061.png)
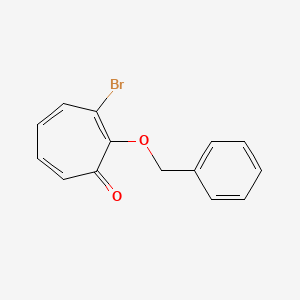
![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl butanoate](/img/structure/B14521072.png)
![Methanone, [azoxybis(5-chloro-2,1-phenylene)]bis[phenyl-](/img/structure/B14521074.png)
